

Application Note & Protocol: Extraction of 11,13-Dihydroivalin from Plant Material

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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729

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Audience: Researchers, scientists, and drug development professionals.

Introduction

11,13-Dihydroivalin is a sesquiterpene lactone, a class of naturally occurring plant secondary metabolites known for a wide range of biological activities, including anti-inflammatory and antitumor properties.[1][2] These compounds are characteristic of the Asteraceae family, one of the largest families of flowering plants.[1][3][4] Due to their therapeutic potential, robust methods for their extraction and isolation are critical for further research and drug development.

This document outlines a general protocol for the extraction of **11,13-Dihydroivalin** from plant sources. While specific quantitative data for the extraction of this particular compound is not widely published, this protocol is based on established methods for the extraction of sesquiterpene lactones from plant tissues, particularly within the Asteraceae family.[5] The primary source of ivalin, a related compound, is often cited as *Iva axillaris* (poverty sumpweed), suggesting that this or related species could be a source of **11,13-Dihydroivalin**. [6][7]

Experimental Protocol

This protocol describes a comprehensive approach for the extraction and purification of **11,13-Dihydroivalin** from dried plant material.

1. Materials and Reagents

- Dried and powdered plant material (e.g., aerial parts of *Iva axillaris* or other potential source plants)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Ethanol (EtOH)
- Hexane
- Ethyl acetate (EtOAc)
- Silica gel (for column chromatography)
- Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
- Deuterated chloroform (CDCl₃) or other suitable NMR solvent
- HPLC grade solvents

2. Equipment

- Grinder or mill
- Soxhlet apparatus or large glass vessel for maceration
- Rotary evaporator
- Glass chromatography columns
- Fraction collector (optional)
- TLC developing tank
- UV lamp (254 nm and 365 nm)
- High-Performance Liquid Chromatography (HPLC) system

- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass Spectrometer (MS)

3. Extraction Procedure

Step 1: Plant Material Preparation

- Collect the desired plant parts (e.g., leaves, stems, flowers).
- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
- Grind the dried plant material into a coarse powder using a mechanical grinder or mill.

Step 2: Solvent Extraction

Two common methods for the initial extraction are maceration and Soxhlet extraction.[8]

- Maceration:
 - Place the powdered plant material in a large glass container.
 - Add a solvent such as dichloromethane or a mixture of dichloromethane and methanol (e.g., 1:1 v/v) to completely submerge the plant material.
 - Seal the container and allow it to stand for 24-72 hours at room temperature with occasional agitation.
 - Filter the mixture to separate the extract from the plant residue.
 - Repeat the extraction process with fresh solvent to ensure maximum yield.
 - Combine the filtrates.
- Soxhlet Extraction:
 - Place the powdered plant material in a thimble and insert it into the Soxhlet apparatus.
 - Fill the boiling flask with the extraction solvent (e.g., dichloromethane or ethanol).

- Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the plant material, extracting the desired compounds.
- Continue the extraction for several hours (typically 6-24 hours) until the solvent in the siphon tube runs clear.
- Allow the apparatus to cool and collect the extract from the boiling flask.

Step 3: Concentration of the Crude Extract

- Concentrate the combined filtrates from the extraction process using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.

4. Purification Protocol

Step 1: Liquid-Liquid Partitioning (Optional)

For a cleaner separation, the crude extract can be subjected to liquid-liquid partitioning.

- Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
- Perform successive extractions with a nonpolar solvent like hexane to remove fats, waxes, and other nonpolar compounds.
- Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to isolate the sesquiterpene lactones.
- Concentrate the desired solvent phase using a rotary evaporator.

Step 2: Column Chromatography

- Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane).
- Pack a glass column with the slurry.
- Dissolve the concentrated extract in a minimal amount of the initial mobile phase and load it onto the column.

- Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.
- Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

Step 3: Thin-Layer Chromatography (TLC) Monitoring

- Spot the collected fractions onto a TLC plate.
- Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate in varying ratios).
- Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
- Combine fractions that show a similar TLC profile and contain the compound of interest.

Step 4: Further Purification (HPLC)

- For higher purity, the combined fractions can be subjected to High-Performance Liquid Chromatography (HPLC).
- Use a suitable column (e.g., C18 reversed-phase or a normal-phase silica column) and an appropriate mobile phase.
- Monitor the elution with a UV detector at a suitable wavelength.
- Collect the peak corresponding to **11,13-Dihydroivalin**.

5. Structure Elucidation

The identity and structure of the isolated **11,13-Dihydroivalin** should be confirmed using spectroscopic techniques such as:

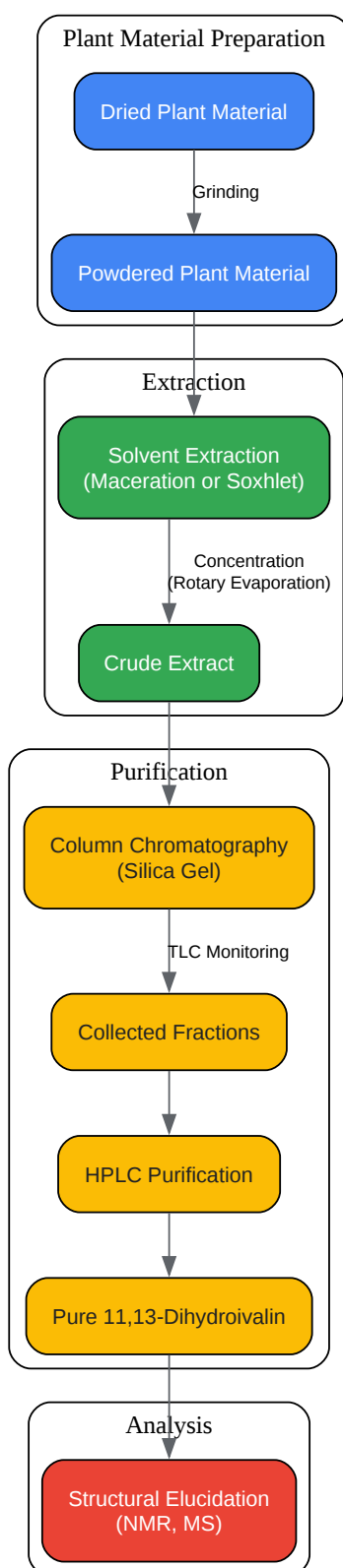
- Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) to determine the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Data Presentation

Due to the lack of specific published extraction yields for **11,13-Dihydroivalin**, the following table presents representative data for the extraction of sesquiterpene lactones from various Asteraceae species to provide a comparative reference.

Plant Species	Part Used	Extraction Method	Solvent(s)	Compound(s) Isolated	Yield	Reference
Tanacetum parthenium	Aerial parts	Maceration	Ethanol	Parthenolide	Not specified	[5]
Ambrosia artemisiifolia	Aerial parts	Maceration	Dichloromethane	Dihydroparthenolide	Not specified	[9]
Stevia alpina	Aerial parts	Not specified	Not specified	Estafietin	Not specified	[1]
Stevia maimarensis	Aerial parts	Not specified	Not specified	Eupatoriopicrotin	Not specified	[1]
Sonchus palustris	Roots	Not specified	Not specified	Various sesquiterpene lactones	Not specified	[2]

Mandatory Visualization



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Caption: Workflow for the extraction and purification of **11,13-Dihydroivalin**.

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